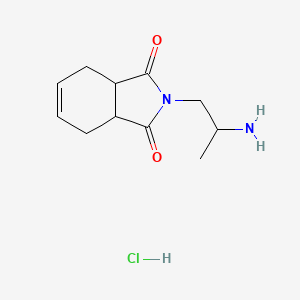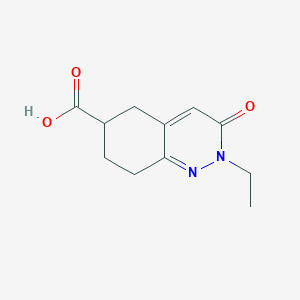
2-Chloropropane-2-D1
説明
2-Chloropropane-2-D1 is a useful isotopically labeled research compound . It has a molecular formula of C3H6ClD and a molecular weight of 79.55 .
Molecular Structure Analysis
The molecular structure of this compound consists of three carbon atoms, six hydrogen atoms, one chlorine atom, and one deuterium atom . The structure is similar to that of 2-chloropropane, but with one hydrogen atom replaced by deuterium .Physical and Chemical Properties Analysis
This compound is a volatile compound . It has a molecular weight of 79.55 . More specific physical and chemical properties were not found in the sources.科学的研究の応用
Photoinduced Bond Cleavage
2-Chloropropane-2-D1 has been utilized in studies exploring photoinduced, site-specific bond cleavage. A notable application involves employing selectively deuterated 2-chloropropane (CD3CHClCD3) to investigate C-H (or C-D) bond cleavage through a two-color photolysis approach. This method creates intermediate photofragments, further investigated for bond cleavage preferences, providing insights into the behavior of chemical bonds under specific conditions (Mathews, Wang & Koplitz, 1994).
Dechlorination by Anaerobic Bacteria
Research has also delved into the biodegradation of chloropropanes, including 2-chloropropane. One study observed the transformation of 1,2-dichloropropane in anaerobic microcosms, leading to complete reductive dechlorination to propene by anaerobic bacteria. This research extends our understanding of dechlorination processes and indicates the potential of certain bacteria to degrade halogenated propanes completely (Loffler, Champine, Ritalahti, Sprague & Tiedje, 1997).
Isotopic Analysis in Environmental Studies
This compound and its derivatives have been used in isotopic studies, such as exploring stable carbon isotope fractionation during dichloroelimination processes. These studies are crucial for understanding the behavior and fate of contaminants in environmental settings. For example, the isotopic fractionation of 1,2-dichloropropane during its dichloroelimination to propene was investigated, providing valuable data for the characterization of this compound's behavior in subsurface systems (Fletcher, Löffler, Richnow & Nijenhuis, 2009).
Safety and Hazards
特性
IUPAC Name |
2-chloro-2-deuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYZAYCEDJDHCC-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


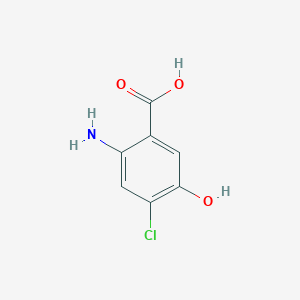
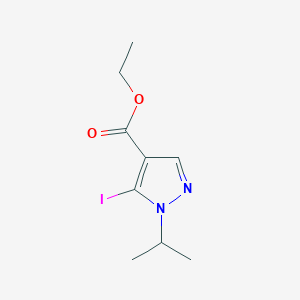
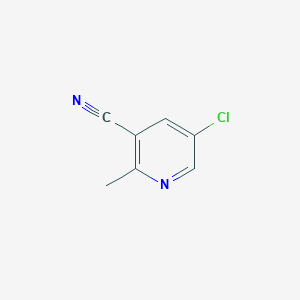
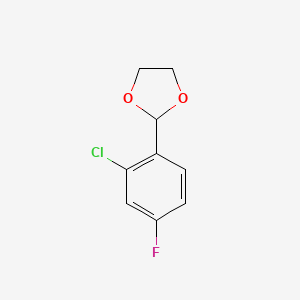

![4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1489886.png)

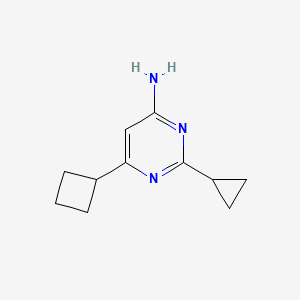
![(2E)-3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489891.png)
![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1489893.png)

![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1489895.png)
